molecular formula C14H21NO3S B2667906 (E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide CAS No. 1385620-42-7

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide

Cat. No.: B2667906
CAS No.: 1385620-42-7
M. Wt: 283.39
InChI Key: JFRUQIYIEDDGJR-UHFFFAOYSA-N
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Description

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenylethene moiety, with a methoxy and methyl-substituted butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide typically involves the reaction of 2-phenylethenesulfonyl chloride with (E)-N-(2-Methoxy-3-methylbutyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxy-3-methylbutyl)-2-phenylethanesulfonamide: Similar structure but lacks the double bond in the phenylethene moiety.

    N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide is unique due to the presence of both the sulfonamide group and the phenylethene moiety, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

(E)-N-(2-methoxy-3-methylbutyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-12(2)14(18-3)11-15-19(16,17)10-9-13-7-5-4-6-8-13/h4-10,12,14-15H,11H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRUQIYIEDDGJR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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